molecular formula C11H16N4S B1439563 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 1193388-61-2

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

Cat. No.: B1439563
CAS No.: 1193388-61-2
M. Wt: 236.34 g/mol
InChI Key: RWWSALCPFWNLQI-UHFFFAOYSA-N
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Description

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.34 g/mol. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized to study various biological processes and pathways. It can act as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Future Directions

The future directions for this compound are not clear from the available resources. It is used for research purposes , and further studies could reveal more about its potential applications.

Biochemical Analysis

Biochemical Properties

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins . These effects are essential for understanding how the compound impacts cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular mechanisms are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and changes in gene expression . These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffused into cells . Once inside the cells, it can bind to various proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is essential for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable hydrazine derivative with a β-keto ester or β-diketone in the presence of a strong acid catalyst. The reaction mixture is then heated to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

  • 6-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

Uniqueness: 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is unique due to its specific structural features, such as the presence of the butyl group at the 6-position and the methyl groups at the 5 and 7 positions. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-butyl-5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-4-5-6-9-7(2)12-10-13-11(16)14-15(10)8(9)3/h4-6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSALCPFWNLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C(=NC(=S)N2)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169257
Record name 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-61-2
Record name 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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